
Methyl 3-(ethoxycarbonylamino)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(ethoxycarbonylamino)-3-oxopropanoate, also known as Methyl N-(ethoxycarbonyl)-N-(3-oxo-1-propenyl)-glycinate, is a chemical compound used in scientific research. It is a white crystalline powder with a molecular formula of C8H11NO5 and a molecular weight of 201.18 g/mol. This compound is used in various research studies due to its unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(ethoxycarbonylamino)-3-oxopropanoate 3-(ethoxycarbonylamino)-3-oxopropanoate is not well understood. However, it is believed that this compound inhibits the activity of certain enzymes that are involved in various biological processes. It is also believed to have antioxidant properties.
Biochemical and Physiological Effects:
Methyl 3-(ethoxycarbonylamino)-3-oxopropanoate 3-(ethoxycarbonylamino)-3-oxopropanoate has various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. This compound has potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(ethoxycarbonylamino)-3-oxopropanoate 3-(ethoxycarbonylamino)-3-oxopropanoate has several advantages and limitations for lab experiments. One of the major advantages of this compound is its ease of synthesis. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound is relatively expensive compared to other compounds used in research. It also has limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research on Methyl 3-(ethoxycarbonylamino)-3-oxopropanoate 3-(ethoxycarbonylamino)-3-oxopropanoate. One possible direction is the synthesis of novel compounds based on this compound. These compounds can be tested for their potential biological activities and can be used in the development of new drugs. Another possible direction is the study of the mechanism of action of this compound. This can provide insights into its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for this compound can lead to its wider use in scientific research.
Méthodes De Synthèse
Methyl 3-(ethoxycarbonylamino)-3-oxopropanoate 3-(ethoxycarbonylamino)-3-oxopropanoate can be synthesized by the reaction of glycine ethyl ester with ethyl acetoacetate in the presence of a base. The reaction produces the desired compound along with ethanol as a byproduct. The reaction can be carried out under reflux conditions in anhydrous ethanol or other suitable solvents.
Applications De Recherche Scientifique
Methyl 3-(ethoxycarbonylamino)-3-oxopropanoate 3-(ethoxycarbonylamino)-3-oxopropanoate has various applications in scientific research. It is widely used in the synthesis of novel compounds with potential biological activities. This compound is used as a starting material for the synthesis of various heterocyclic compounds that have potential applications in medicinal chemistry.
Propriétés
Numéro CAS |
152574-59-9 |
|---|---|
Nom du produit |
Methyl 3-(ethoxycarbonylamino)-3-oxopropanoate |
Formule moléculaire |
C7H11NO5 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
methyl 3-(ethoxycarbonylamino)-3-oxopropanoate |
InChI |
InChI=1S/C7H11NO5/c1-3-13-7(11)8-5(9)4-6(10)12-2/h3-4H2,1-2H3,(H,8,9,11) |
Clé InChI |
JMCIKUSAWYSGRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)CC(=O)OC |
SMILES canonique |
CCOC(=O)NC(=O)CC(=O)OC |
Synonymes |
Propanoic acid, 3-[(ethoxycarbonyl)amino]-3-oxo-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




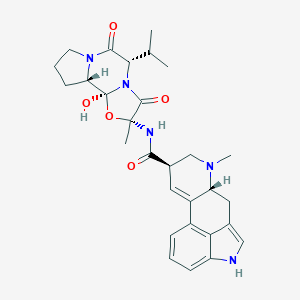
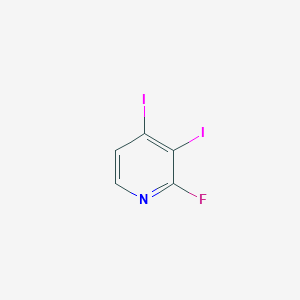


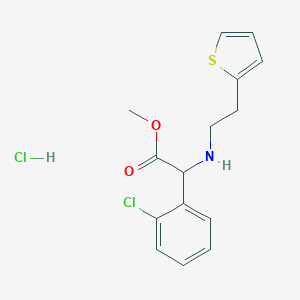
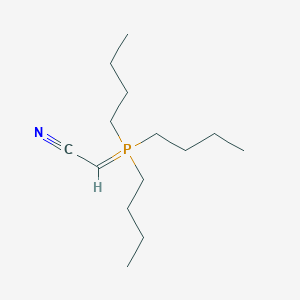

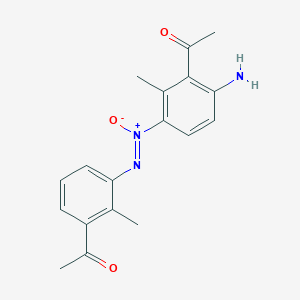
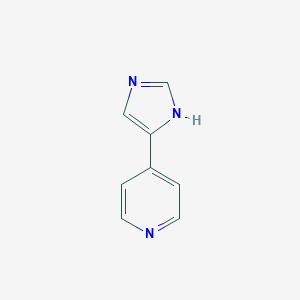

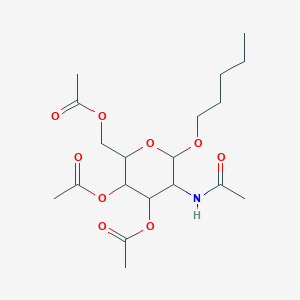

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)